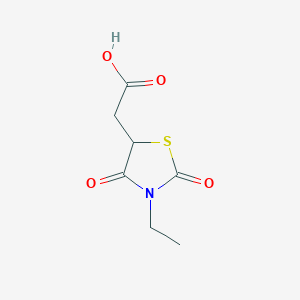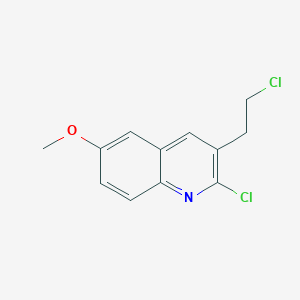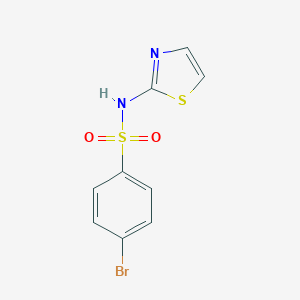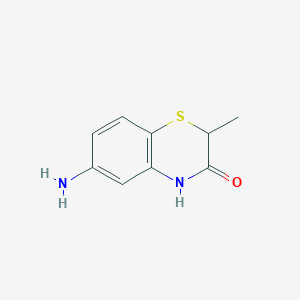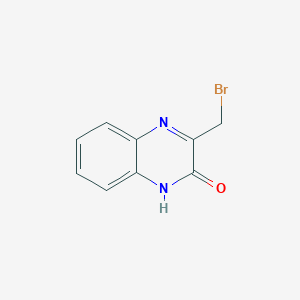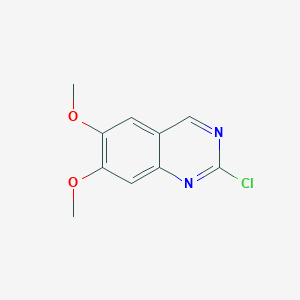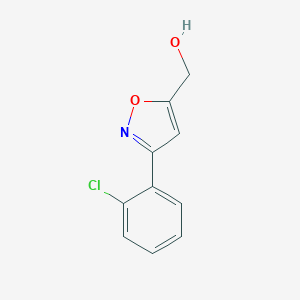
(3-(2-Chlorphenyl)isoxazol-5-yl)methanol
Übersicht
Beschreibung
[3-(2-chlorophenyl)-5-isoxazolyl]methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is a solid at room temperature and is primarily used in research settings . The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(2-chlorophenyl)-5-isoxazolyl]methanol is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy .
Industry: In industrial settings, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group . This reaction often employs catalysts such as copper(I) iodide or ruthenium(II) , and can be conducted under microwave irradiation to reduce reaction time .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: (3-(2-Chlorophenyl)isoxazol-5-yl)carboxylic acid.
Reduction: Various hydroxyl derivatives.
Substitution: (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol.
Wirkmechanismus
The exact mechanism of action of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The isoxazole ring is known to be a versatile pharmacophore, capable of binding to various biological targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
- (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness: [3-(2-chlorophenyl)-5-isoxazolyl]methanol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity .
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRHWYXRRHPGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363000 | |
| Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438565-33-4 | |
| Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
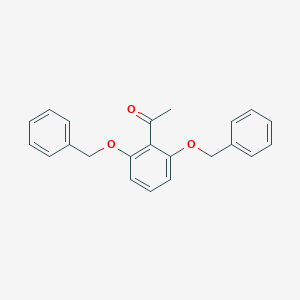
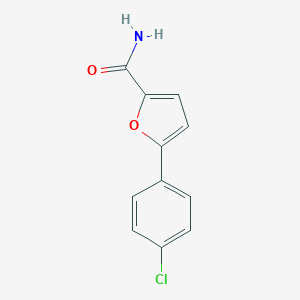
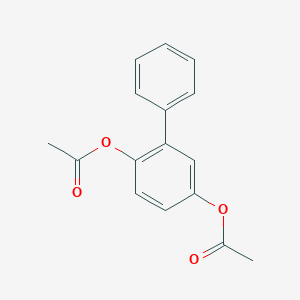
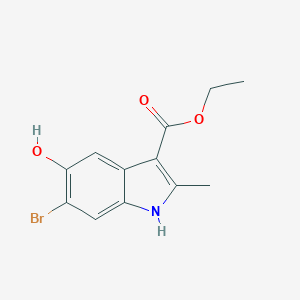

![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

